molecular formula C13H10FNO B188065 N-(4-fluorophenyl)benzamide CAS No. 366-75-6

N-(4-fluorophenyl)benzamide

Cat. No.: B188065
CAS No.: 366-75-6
M. Wt: 215.22 g/mol
InChI Key: OMWWTMOLTFYGAK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)benzamide: is an organic compound with the molecular formula C₁₃H₁₀FNO It is a derivative of benzamide where a fluorine atom is substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One common method for synthesizing N-(4-fluorophenyl)benzamide involves the direct condensation of 4-fluoroaniline with benzoic acid.

    Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-fluorophenyl)benzamide can undergo electrophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the benzene ring towards electrophiles.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Halogenated or nitrated derivatives of this compound.

    Reduction: 4-fluoroaniline.

    Oxidation: Various oxidized benzamide derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of benzamide derivatives. It is also used in the development of new drugs with potential therapeutic applications.

Medicine: this compound and its derivatives have shown promise in the development of anti-inflammatory and anticancer agents. The presence of the fluorine atom enhances the metabolic stability and bioavailability of these compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)benzamide
  • N-(3-fluorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(4-bromophenyl)benzamide

Comparison:

  • N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorine atom at the para position, which significantly influences its chemical and biological properties.
  • Compared to N-(2-fluorophenyl)benzamide and N-(3-fluorophenyl)benzamide , the para-substituted compound exhibits different reactivity and binding characteristics.
  • N-(4-chlorophenyl)benzamide and N-(4-bromophenyl)benzamide have similar structures but differ in their electronic and steric effects due to the different halogen atoms.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWWTMOLTFYGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287640
Record name N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-75-6
Record name N-(4-Fluorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC51888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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